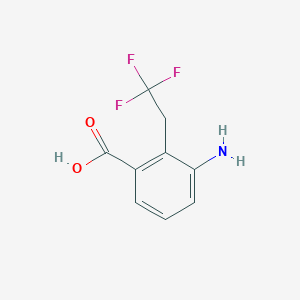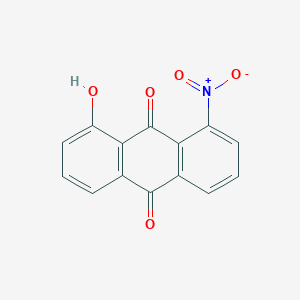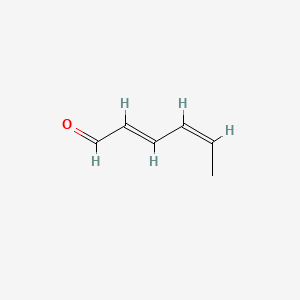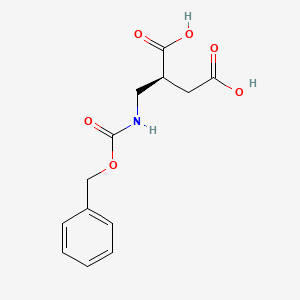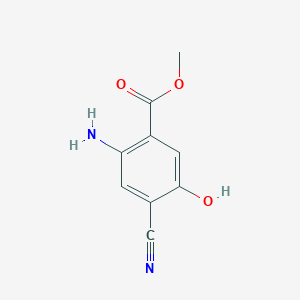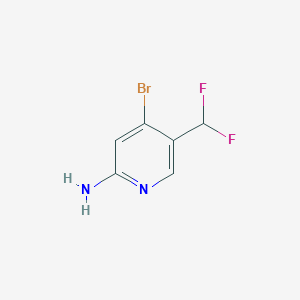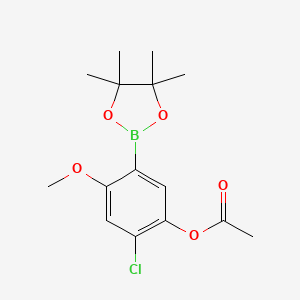
5-Acetoxy-4-chloro-2-methoxyphenylboronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester is a boronic ester derivative. Boronic esters are highly valued in organic synthesis due to their stability and versatility. This compound, in particular, is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 5-acetoxy-4-chloro-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or DCM.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Hydrolysis: 5-Acetoxy-4-chloro-2-methoxyphenylboronic acid.
Wissenschaftliche Forschungsanwendungen
5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs for neutron capture therapy.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects primarily through its boronic ester group, which can participate in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetoxy-3-methoxyphenylboronic acid pinacol ester
- 4-Methoxyphenylboronic acid pinacol ester
- 4-Hydroxyphenylboronic acid pinacol ester
Uniqueness
5-Acetoxy-4-chloro-2-methoxyphenylboronic acid pinacol ester is unique due to its specific substituents, which influence its reactivity and stability. The presence of the acetoxy, chloro, and methoxy groups provides distinct electronic and steric properties, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C15H20BClO5 |
|---|---|
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
[2-chloro-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C15H20BClO5/c1-9(18)20-13-7-10(12(19-6)8-11(13)17)16-21-14(2,3)15(4,5)22-16/h7-8H,1-6H3 |
InChI-Schlüssel |
NDHHTHMHDHLQAP-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
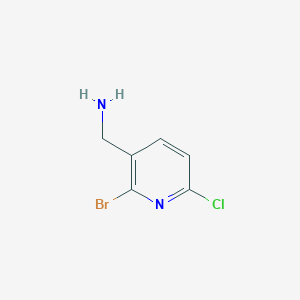
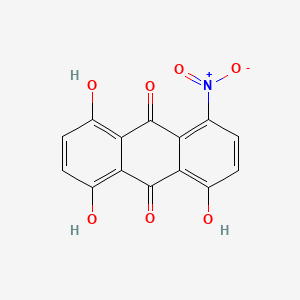
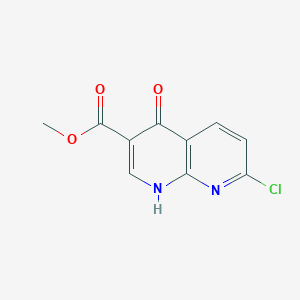
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
